molecular formula C11H10BrNO2S B6197038 methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate CAS No. 2680528-79-2

methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate

Cat. No.: B6197038
CAS No.: 2680528-79-2
M. Wt: 300.2
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Description

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate typically involves the reaction of 2-bromo-1,3-benzothiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to other benzothiazole derivatives.

Properties

CAS No.

2680528-79-2

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.2

Purity

95

Origin of Product

United States

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